2-Deoxymaltose

説明

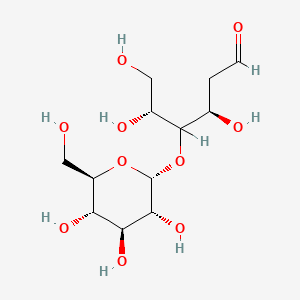

Structure

2D Structure

3D Structure

特性

CAS番号 |

55601-96-2 |

|---|---|

分子式 |

C12H22O10 |

分子量 |

326.3 g/mol |

IUPAC名 |

(3R,5R)-3,5,6-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C12H22O10/c13-2-1-5(16)11(6(17)3-14)22-12-10(20)9(19)8(18)7(4-15)21-12/h2,5-12,14-20H,1,3-4H2/t5-,6-,7-,8-,9+,10-,11?,12-/m1/s1 |

InChIキー |

LCIOULREYSZZRU-KFMRXTDRSA-N |

SMILES |

C(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O |

異性体SMILES |

C(C=O)[C@H](C([C@@H](CO)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |

正規SMILES |

C(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O |

同義語 |

2-deoxymaltose alpha-glucopyranosyl-(1-4)-2-deoxy-D-glucose |

製品の起源 |

United States |

Synthetic Methodologies and Derivatization Strategies of 2 Deoxymaltose

Enzymatic Synthesis Pathways

Enzymatic methods for synthesizing 2-deoxymaltose leverage the catalytic prowess of specific glycosyl hydrolases and transferases. These biocatalytic approaches are often characterized by high regio- and stereoselectivity, operating under mild reaction conditions.

Transglucosylation Reactions by Glycosidases (e.g., α-Glucosidase)

The transglucosylation activity of certain α-glucosidases provides a direct route to this compound and its isomers. In this process, a glycosyl donor, such as maltose (B56501), is cleaved by the enzyme, and the resulting glucosyl moiety is transferred to an acceptor molecule. When 2-deoxy-D-glucose is used as the acceptor, a mixture of α-D-glucopyranosyl-2-deoxy-D-glucoses can be formed.

Research has demonstrated that buckwheat α-glucosidase can catalyze the transglucosylation reaction between maltose and 2-deoxy-D-glucose. tandfonline.com This reaction primarily yields two disaccharide products which have been isolated and characterized. The principal product formed is 3-O-α-D-glucopyranosyl-2-deoxy-D-glucose, with 4-O-α-D-glucopyranosyl-2-deoxy-D-glucose (this compound) also being produced. tandfonline.com The α-glucosidase from Aspergillus niger is also known for its transglucosylation activity, producing oligosaccharides with α-1,2- and α-1,3-glucosidic linkages when maltose is the substrate. acs.org Similarly, α-glucosidase from Schwanniomyces occidentalis has been shown to form various isomaltooligosaccharides from maltose through transglycosylation. google.com

| Enzyme Source | Donor | Acceptor | Major Products |

| Buckwheat | Maltose | 2-Deoxy-D-glucose | 3-O-α-D-glucopyranosyl-2-deoxy-D-glucose, 4-O-α-D-glucopyranosyl-2-deoxy-D-glucose tandfonline.com |

| Aspergillus niger | Maltose | Glucose | Kojibiose, Nigerose acs.org |

| Schwanniomyces occidentalis | Maltose | Glucose | Isomaltose, Isomaltotriose, Panose google.com |

Hydration of Glycals (e.g., Maltal) by Glycosyl Hydrolases (e.g., β-Amylase)

A notable enzymatic route to this compound involves the hydration of maltal (B1199275), the glycal derivative of maltose. Glycals are unsaturated carbohydrates that can serve as substrates for certain glycosyl hydrolases, leading to the formation of 2-deoxy sugars.

Crystalline β-amylase from sweet potato and soybean has been shown to catalyze the hydration of the enolic bond of maltal (α-D-glucopyranosyl-(1→4)-2-deoxy-D-glucal) to form this compound (α-D-glucopyranosyl-(1→4)-2-deoxy-D-glucose). acs.orgekb.eg This reaction is stereospecific, resulting in the formation of the β-anomer of this compound. acs.org The mechanism is believed to involve a general-acid-catalyzed, carbonium ion-mediated process. acs.org Kinetic studies with sweet potato β-amylase at pH 5.0 have determined a Vmax of 0.082 μmol/min/mg and a Km of 94.5 mM for this hydration reaction. acs.org This catalytic flexibility, where β-amylase acts on a substrate different from its usual starch substrate, highlights the versatile nature of glycosylases. acs.org

| Enzyme | Substrate | Product | Anomeric Configuration of Product |

| Sweet Potato β-Amylase | Maltal | This compound | β |

| Soybean β-Amylase | Maltal | This compound | β |

Production via Cyclodextrin (B1172386) Glucanotransferase Action

Cyclodextrin glucanotransferases (CGTases) are another class of enzymes capable of producing this compound. These enzymes catalyze intramolecular (cyclization) and intermolecular (disproportionation and coupling) transglycosylation reactions on starch and related α-1,4-glucans.

In the presence of a suitable acceptor like 2-deoxy-D-glucose, CGTases can transfer a glucosyl unit from a donor substrate (like starch) to the acceptor, forming this compound. This method has been utilized for the synthesis of 2-deoxyglucose-containing maltooligosaccharides. ekb.eg The anomerically equilibrated this compound synthesized by the action of cyclodextrin glycosyltransferase on starch and 2-deoxy-D-glucose has been used as a standard for analytical purposes.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical transformations. This hybrid approach is particularly powerful for creating complex carbohydrate analogues that may not be directly accessible through purely enzymatic or chemical routes. While specific literature detailing a complete chemoenzymatic synthesis of this compound is not abundant, the general strategies for deoxysugar synthesis provide a clear framework. acs.orgnih.govacs.org

A typical chemoenzymatic strategy might involve the chemical synthesis of a key intermediate, such as a protected maltose derivative or a glycal, which is then subjected to an enzymatic reaction. For instance, a chemically synthesized, selectively protected maltose derivative could be a substrate for a glycosidase in a transglycosylation reaction with a chemically modified acceptor. nih.govnih.gov

Alternatively, a chemoenzymatic approach could involve the enzymatic synthesis of this compound, followed by chemical modifications to introduce other functionalities. For example, the this compound produced via β-amylase hydration of maltal could be chemically derivatized at its hydroxyl groups. The synthesis of fluorinated derivatives of maltose often employs such strategies, combining chemical steps like fluorination with enzymatic transformations. acs.org

Chemical Synthesis Pathways

Purely chemical methods offer the greatest flexibility for introducing a wide range of modifications into the maltose scaffold, albeit often requiring complex protection and deprotection strategies.

Strategies Involving Maltose Derivatives

The chemical synthesis of this compound and its derivatives typically starts from maltose itself. A common strategy involves the preparation of an unsaturated derivative, such as a glycal, from maltose, followed by a reduction or hydration step. For example, peracetylated maltal can be obtained from maltose through a three-step process involving peracetylation, conversion to the anomeric bromide, and subsequent elimination. acs.org

Another approach involves the selective deoxygenation of a hydroxyl group in a protected maltose derivative. For instance, derivatives of maltose substituted at the 6'-position have been prepared by replacing a 6'-O-p-toluenesulfonate ester. This strategy has been used to synthesize 6'-deoxy-maltose. cdnsciencepub.comresearchgate.net While this example illustrates deoxygenation at the 6'-position, similar principles could be applied to achieve deoxygenation at the 2-position, although this is a more challenging transformation due to the stereochemistry and reactivity of the C-2 hydroxyl group. The synthesis of such derivatives often involves the use of intermediates like 1,6-anhydro-β-maltose to facilitate selective protection and modification. cdnsciencepub.comresearchgate.net

The synthesis of C-aryl glycosides of 2-deoxy-maltose has also been reported through a photoredox-catalyzed radical process, demonstrating the utility of modern synthetic methods in accessing complex derivatives. researchgate.net

| Starting Material | Key Intermediate(s) | Reagents/Reaction Type | Product |

| Maltose | Peracetylated maltal | Acetylation, Bromination, Elimination | Peracetylated maltal acs.org |

| 1,6-Anhydro-β-maltose | 6'-O-p-toluenesulfonyl derivative | Tritylation, Acetylation, Detritylation, Sulfonation, Reduction | 6'-Deoxy-maltose cdnsciencepub.com |

| 2-Deoxy-maltose | Glycosyl radical | Photoredox catalysis | C-aryl glycosides of 2-deoxy-maltose researchgate.net |

Stereoselective Glycosylation Methods

The stereoselective synthesis of glycosidic bonds is a fundamental challenge in carbohydrate chemistry. For 2-deoxy sugars like this compound, the absence of a participating group at the C-2 position makes controlling the anomeric stereochemistry particularly difficult. rsc.org Consequently, a variety of methods have been developed to achieve high stereoselectivity in the formation of 2-deoxyglycosides.

Direct glycosylation methods involve the reaction of a glycosyl donor with an activated leaving group and a nucleophilic acceptor. nih.gov While often resulting in a mixture of anomers, high selectivity can be achieved by carefully selecting the promoter, solvent, and protecting groups. rsc.orgnih.gov For instance, visible-light-induced photoacid-catalyzed glycosylation using glycosyl o-[1-(p-MeO-phenyl)vinyl]benzoates (PMPVBs) as donors has been shown to produce 2-deoxyglycosides with high yields and stereoselectivity. acs.org Another approach utilizes eosin (B541160) Y as a photoacid catalyst in the presence of diphenyldisulfide and blue LEDs to activate enol ethers for the synthesis of 2-deoxy sugars. acs.org

Indirect methods introduce a temporary participating group at the C-2 position to direct the stereochemical outcome of the glycosylation. rsc.org This group is subsequently removed to yield the 2-deoxyglycoside. While effective, this strategy requires additional synthetic steps. rsc.org

Catalyst-controlled methods have also emerged as a powerful tool for stereoselective glycosylation. Iron-catalyzed methods using 3,4-O-carbonate glycals have demonstrated exclusive α-stereoselectivity in the synthesis of alkyl and aryl 2-deoxy glycosides. bohrium.com Similarly, organocatalysis, such as with Schreiner's thiourea, has been used to achieve complete stereocontrol in the synthesis of 2-deoxygalactosides. rsc.org Gold-catalyzed SN2 glycosylation has been successfully applied to the synthesis of 2-azido-2-deoxyglycosides, allowing for the stereoselective formation of both 1,2-cis and 1,2-trans products. chinesechemsoc.org

The choice of protecting groups on the glycosyl donor can also significantly influence the stereoselectivity of the reaction. frontiersin.org For example, the use of a 3-O-quinaldoyl glucal donor with palladium catalysis can lead to either β- or α-O-glycosides depending on the reaction temperature. bohrium.com

| Glycosylation Method | Catalyst/Reagent | Selectivity | Reference |

| Photoacid-Catalyzed Glycosylation | PMPVB donors | High | acs.org |

| Iron-Catalyzed Glycosylation | 3,4-O-carbonate glycals | Exclusive α | bohrium.com |

| Organocatalysis | Schreiner's thiourea | Complete stereocontrol | rsc.org |

| Gold-Catalyzed SN2 Glycosylation | 1-Naphthoate leaving group | High (SN2) | chinesechemsoc.org |

| Palladium-Catalyzed Glycosylation | 3-O-Quinaldoyl glucal donor | Temperature-dependent (α/β) | bohrium.com |

Formation of C-Glycosides from this compound

C-glycosides, where the anomeric oxygen is replaced by a carbon atom, are metabolically stable analogues of O-glycosides and are of significant interest in drug discovery. nih.govspringernature.com The synthesis of 2-deoxy-C-glycosides presents unique challenges due to the lack of a C-2 hydroxyl group. nih.gov

Several strategies have been developed for the synthesis of C-glycosides from 2-deoxy sugars. One approach involves the reaction of organocuprates with protected 1,2-anhydro sugars, which provides a stereocontrolled route to C-glycosides that can be subsequently deoxygenated to afford 2-deoxy-C-glycosides. rsc.org

Palladium-catalyzed cross-coupling reactions have also been employed. For instance, the C-H activation of 2-deoxy-maltose derivatives has been used to synthesize aryl C-glycosides with excellent α-selectivity. researchgate.netresearchgate.net Another method utilizes metallaphotoredox catalysis to synthesize a diverse range of C-glycosides from stable 1-deoxyglycosides. springernature.com

Radical-based methods offer an alternative route to C-glycosides. Nickel-catalyzed reactions of glycosyl bromides with radical acceptors have been shown to produce α-C-glucosides and mannosides in good yields. thieme-connect.com Additionally, a general method for the synthesis of C-glycosides of 2-deoxy-2-amino sugars has been developed based on the addition of an imidate radical to glycals. acs.org

More recently, a ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated method has been reported for the synthesis of 2-deoxy sugars from glycals, which can then be converted to chiral 2-deoxy-3-bisindolyl-C-glycosides using a catalytic amount of indium trichloride. figshare.com

| Synthetic Method | Key Reagents | Product Type | Reference |

| Organocuprate Addition | Protected 1,2-anhydro sugars, Organocuprates | 2-Deoxy-C-glycosides | rsc.org |

| Palladium-Catalyzed C-H Activation | This compound derivatives | Aryl C-glycosides | researchgate.netresearchgate.net |

| Metallaphotoredox Catalysis | 1-Deoxyglycosides | Diverse C-glycosides | springernature.com |

| Nickel-Catalyzed Radical Reaction | Glycosyl bromides, Radical acceptors | α-C-glucosides and mannosides | thieme-connect.com |

| Imidate Radical Addition | Glycals, Imidate radical | C-glycosides of 2-deoxy-2-amino sugars | acs.org |

| CAN-Mediated Synthesis | Glycals, CAN, Indium trichloride | 2-Deoxy-3-bisindolyl-C-glycosides | figshare.com |

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of probes for studying biological processes.

Fluorinated this compound Analogues (e.g., 2-deoxy-2-fluoromaltyl fluoride)

Fluorinated carbohydrates are valuable tools in glycobiology, often serving as mechanism-based inhibitors of glycosidases. nih.govcore.ac.uk The synthesis of 2-deoxy-2-fluoromaltosyl fluoride (B91410) has been achieved through the reaction of peracetylated maltal with fluorine. acs.org This reaction proceeds with a slight preference for the α-face, yielding a mixture of gluco- and manno-isomers. acs.org Another approach involves the use of Selectfluor® on a 2-fluoromaltal derivative to introduce a second fluorine at the C-2 position, forming peracetylated 2,2-difluoro-α-maltosyl fluoride. nih.govresearchgate.net The Withers group has synthesized 2-deoxy-2-fluoromaltosyl fluoride as an inactivator of α-glycosidase enzymes. acs.orgacs.org

6'-Substituted Deoxymaltose Derivatives

Modifications at the 6'-position of maltose can provide valuable insights into enzyme-substrate interactions. The synthesis of 6'-substituted maltose derivatives has been achieved by the replacement of a 6'-O-p-toluenesulfonate ester with various nucleophiles. cdnsciencepub.com For example, reduction of a 6'-iodo derivative yields 6'-deoxy-maltose, while reaction with thiolacetate followed by deacetylation gives 6'-deoxy-6'-mercapto-maltose. cdnsciencepub.com 6'-Amino-6'-deoxy-maltose has also been prepared via an azide (B81097) displacement route. cdnsciencepub.comcdnsciencepub.com An alternative enzymatic approach utilizes Aspergillus oryzae amylase to act on mono-substituted cyclohexaamyloses to produce 6'-substituted maltoses, including 6'-azido-, -chloro-, -bromo-, and -iodo-maltose. cdnsciencepub.com

Enzymatic Recognition and Catalysis Studies Involving 2 Deoxymaltose

Substrate Specificity and Binding Affinity of Glycosyl Hydrolases

Interactions with α-Glucosidases (e.g., Aspergillus niger α-glucosidase)

α-Glucosidases (EC 3.2.1.20) are exo-acting enzymes that hydrolyze terminal, non-reducing α-1,4-linked D-glucose residues, releasing α-D-glucose. The α-glucosidase from Aspergillus niger, a member of glycoside hydrolase family 31, is known for its ability to catalyze both hydrolytic and transglucosylation reactions. fao.orgnih.gov

Studies on the interaction of α-glucosidases with deoxy analogs of maltose (B56501), including 2-deoxymaltose, have been instrumental in mapping the energetics of the enzyme's transition state complex. For a high-isoelectric-point α-glucosidase from barley, deoxygenation at the C-2' position (as in this compound) resulted in a modest 14- to 60-fold reduction in the specificity constant (Vmax/Km) compared to maltose. nih.gov This suggests that while the hydroxyl group at the C-2' position contributes to transition state stabilization, it is not as critical as the hydroxyl groups at the C-4' or C-6' positions. nih.gov The enzyme from Aspergillus niger shows a high specificity for hydrolyzing α-1,4-glucosidic linkages and can also produce oligosaccharides with α-1,2- and α-1,3-glucosidic linkages via transglucosylation when maltose is the substrate. nih.gov

Interactions with β-Amylases (e.g., Sweet Potato, Soybean β-amylase)

β-Amylases (EC 3.2.1.2) are exo-hydrolases that cleave α-1,4-glycosidic bonds from the non-reducing end of polysaccharide chains, producing β-anomeric maltose. researchgate.net These enzymes belong to the glycoside hydrolase family 14 (GH14). researchgate.netwikipedia.org Both sweet potato and soybean β-amylases have been subjects of extensive research regarding their interaction with maltose analogs.

A key finding is that β-amylase can catalyze the hydration of maltal (B1199275), an unsaturated sugar, to form this compound. nih.govresearchgate.net Specifically, crystalline, α-glucosidase-free sweet potato β-amylase was found to catalyze the hydration of the enolic bond of maltal to produce this compound. nih.gov This reaction is stereospecific, with both sweet potato and soybean β-amylases converting maltal to the β-anomer of this compound. researchgate.net This indicates a cis-hydration mechanism. researchgate.net

X-ray crystallographic analysis of soybean β-amylase has shown that two molecules of β-2-deoxymaltose (the hydration product of maltal) can bind within the active site pocket. tandfonline.com The non-reducing ends of the ligands orient towards the base of the active site. researchgate.netresearchgate.net Docking studies using the AutoDock algorithm have successfully reproduced the crystallographic positions of this compound in the soybean β-amylase active site, further confirming the binding mode. nih.govoup.com These studies also highlight the importance of a mobile loop in the enzyme's structure, which must close for productive substrate binding and catalysis. nih.gov

Interactions with Amyloglucosidase (AMG)

Amyloglucosidase (AMG), also known as glucoamylase (EC 3.2.1.3), is an exo-acting enzyme that hydrolyzes both α-1,4 and α-1,6 glucosidic linkages from the non-reducing ends of starch and related oligosaccharides to release D-glucose. researchgate.net It belongs to the glycoside hydrolase family 15. While direct kinetic studies of this compound with amyloglucosidase are not extensively detailed in the provided context, the enzyme's ability to act on various α-glucoside linkages suggests it would likely hydrolyze this compound, albeit with potentially different kinetics compared to maltose due to the absence of the C-2 hydroxyl group. The active site of AMG is described as "pocket-like," which favors the binding and hydrolysis of single, low molecular weight products. researchgate.net

Interactions with other Glycoside Hydrolase Families

The broader context of glycoside hydrolase (GH) families provides a framework for understanding the interactions with this compound. GH families are classified based on amino acid sequence similarities, which often correlate with structural folds and catalytic mechanisms. cazy.org

Glycoside Hydrolase Family 13 (GH13): This is the largest GH family, often referred to as the α-amylase family, and includes α-amylases, pullulanases, and α-glucosidases. cazypedia.orgwikipedia.orgnih.gov These enzymes act on α-glucosidic linkages and share a conserved catalytic triad (B1167595) of aspartate and glutamate (B1630785) residues. cazypedia.org The interaction of GH13 enzymes with this compound would vary depending on the specific enzyme's active site architecture and reliance on the C-2 hydroxyl for binding and catalysis.

Glycoside Hydrolase Family 14 (GH14): This family is primarily composed of β-amylases. wikipedia.orgebi.ac.uk As discussed, these enzymes exhibit a notable interaction with this compound, both as a product of maltal hydration and as a ligand for binding studies. nih.govtandfonline.com The family is characterized by an inverting catalytic mechanism, producing β-maltose. ebi.ac.uk

Kinetic Characterization of Enzyme-2-Deoxymaltose Interactions

Determination of Michaelis-Menten Kinetic Parameters (K_m, V_max)

Kinetic studies provide quantitative data on the efficiency of enzyme catalysis. The Michaelis-Menten parameters, K_m (the substrate concentration at half-maximal velocity, indicating binding affinity) and V_max (the maximum reaction velocity), are crucial for this characterization.

For the hydration of maltal to this compound by sweet potato β-amylase at pH 5.0, the following kinetic parameters have been determined:

V_max: 0.082 µmol/min/mg nih.gov

K_m: 94.5 mM nih.gov

This reaction exhibits a significant solvent deuterium (B1214612) isotope effect (V_H/V_D = 8), suggesting that protonation is the rate-limiting step in the catalytic mechanism. nih.gov

In comparison, the kinetic parameters for soybean β-amylase with its natural substrate are different, highlighting the impact of the substrate structure. For example, one study on purified soybean β-amylase reported a K_m of 3.62 µM and a V_max of 1.04 µM/(g protein min) using potato starch as the substrate. researchgate.net Another study on sweet potato β-amylase acting on maltotriose (B133400) reported a K_m of 3.6 mM and a V_max of approximately 2 µmol/min/mg. researchgate.net These values underscore the differences in substrate affinity and turnover rate between the natural substrate and the analog, maltal.

Table 1: Kinetic Parameters of β-Amylase

| Enzyme | Substrate | K_m | V_max |

|---|---|---|---|

| Sweet Potato β-Amylase | Maltal | 94.5 mM nih.gov | 0.082 µmol/min/mg nih.gov |

| Soybean β-Amylase | Potato Starch | 3.62 µM researchgate.net | 1.04 µM/(g protein min) researchgate.net |

| Sweet Potato β-Amylase | Maltotriose | 3.6 mM researchgate.net | ~2 µmol/min/mg researchgate.net |

Solvent Deuterium Kinetic Isotope Effects (KIE) in Hydration Reactions

Solvent deuterium kinetic isotope effects (KIEs) are a powerful tool for elucidating the rate-limiting steps in enzymatic reactions. libretexts.orgnumberanalytics.com In the context of this compound, KIE studies have been particularly insightful in understanding the hydration of maltal catalyzed by β-amylase. When the hydration of maltal is carried out in deuterium oxide (D₂O) instead of water (H₂O), a significant decrease in the reaction rate is observed. nih.govnih.gov

The product of the reaction in D₂O is 2-deoxy-[2(a)-²H]maltose, indicating that the deuterium atom is specifically added to one face of the double bond in maltal. nih.govnih.gov This stereospecificity provides crucial information about the orientation of the substrate in the enzyme's active site during catalysis.

Analysis of Product Distribution from Enzymatic Reactions

The analysis of products formed from enzymatic reactions involving this compound and its precursors provides valuable insights into enzyme specificity and mechanism.

When cyclomaltoheptaose containing single 2-deoxy-D-glucose residues is hydrolyzed by porcine pancreatic α-amylase (PPA), the products include 2-deoxy-D-glucose, two isomers of this compound, and a mixture of modified maltotrioses. nih.gov This distribution suggests that the 2-deoxy-D-glucose residue can be accommodated at all five subsites of the PPA active site. nih.gov However, the kinetics and product distribution also indicate that productive binding at subsite 3, the site of catalytic attack, is not favored. nih.gov

In another example, the hydration of maltal, catalyzed by both sweet potato and soybean β-amylase, yields the β-anomer of this compound as the product. nih.gov This specific anomeric configuration is a key piece of evidence in understanding the stereochemical course of the reaction.

Furthermore, glucoamylases from Aspergillus niger and Rhizopus niveus can catalyze the condensation of 2-deoxy-D-glucose to form a series of deoxy-glucooligosaccharides. nih.gov The products include α-1,4-, α-1,6-, and α-1,3-linked deoxy-glucobioses. nih.gov The distribution of these products changes over the course of the reaction, with the proportion of 1,6-linked saccharides increasing over time in the glucoamylase reaction. nih.gov In contrast, A. niger α-glucosidase predominantly produces the α-1,6-linked disaccharide. nih.gov

Mechanistic Elucidation of Enzymatic Reactions with this compound

Proposed Reaction Mechanisms (e.g., Carbonium Ion Intermediates)

The study of reactions involving this compound and its analogs has been instrumental in proposing and supporting enzymatic reaction mechanisms. A prominent example is the hydration of maltal by β-amylase, which is believed to proceed through a carbonium ion intermediate. nih.govnih.gov The proposed mechanism involves the rate-limiting protonation of the maltal double bond. nih.gov This is followed by the formation of a transient carbonium ion-enzyme intermediate, which is then attacked by a water molecule. nih.gov The observation of a large solvent deuterium kinetic isotope effect strongly supports this general-acid-catalyzed, carbonium ion-mediated reaction mechanism. nih.govnih.gov

Stereochemical Outcome of Glycosylase-Catalyzed Reactions

The stereochemistry of the products formed in glycosylase-catalyzed reactions provides critical clues about the enzyme's mechanism. In the β-amylase-catalyzed hydration of maltal, the product is exclusively the β-anomer of this compound. nih.gov This represents a cis-hydration of the double bond. nih.gov Interestingly, the protonation of maltal occurs from a direction opposite to that assumed for the protonation of the glycosidic oxygen in the hydrolysis of starch by the same enzyme. nih.govnih.gov Despite this, the anomeric configuration of the product is the same in both reactions. nih.gov This highlights the crucial role of the protein's structure in controlling the stereochemical outcome by dictating the trajectory of the incoming water molecule or other acceptors. nih.gov

Functional Flexibility of Catalytic Groups in Glycosidases

Studies with this compound precursors have provided evidence for the functional flexibility of catalytic groups in glycosidases. The fact that β-amylase can catalyze the hydration of maltal, a reaction different from its typical hydrolysis of starch, demonstrates this flexibility. nih.gov The enzyme's catalytic residues are able to adapt to different substrates and perform different chemical transformations. nih.gov Specifically, the catalytic groups in β-amylase can protonate the substrate from different directions depending on the substrate, yet still produce a product with the same anomeric configuration. nih.govnih.gov This ability to catalyze different types of reactions with different substrates supports the view that the catalytic groups of glycosylases, in general, may possess a functional flexibility that extends beyond the requirements of the principle of microscopic reversibility. nih.gov

Structural Basis of Enzyme-2-Deoxymaltose Binding

X-ray crystallography has provided detailed structural insights into how enzymes bind this compound. The crystal structure of soybean β-amylase soaked with maltal reveals two bound molecules of this compound, which is the enzymatic hydration product of maltal. researchgate.net These two disaccharide molecules are bound in tandem within the enzyme's active site pocket. researchgate.net The nonreducing ends of the this compound molecules are oriented towards the base of this pocket. researchgate.net

Molecular Mimicry of Substrate Atoms by Water Molecules in Active Sites

Enzyme Engineering and Mutagenesis Studies based on this compound Interactions

The insights gained from studying the interactions of this compound and its analogues with amylolytic enzymes have paved the way for enzyme engineering and mutagenesis studies. researchgate.netfredhutch.orgnih.gov By modifying key residues identified through these interaction studies, researchers can probe their specific roles in catalysis and even alter the enzyme's properties.

Site-directed mutagenesis is a powerful technique to investigate the function of specific amino acid residues. frontiersin.org By mutating residues that are proposed to be involved in catalysis or substrate binding (based on structural data with ligands like this compound), their importance can be directly tested. For example, in enzymes of the α-amylase family, conserved aspartic acid and glutamic acid residues are known to be the catalytic nucleophile and the general acid/base, respectively. scispace.comresearchgate.net Mutating these residues typically leads to a drastic loss of enzymatic activity, confirming their essential role. In cyclodextrin (B1172386) glycosyltransferase, a member of the α-amylase family, mutation of the proposed acid/base catalyst Glu257 to glutamine (Glu257Gln) was instrumental in trapping a reaction intermediate. scispace.com

A key feature of the catalytic mechanism of many retaining glycosidases is the formation of a covalent glycosyl-enzyme intermediate. scispace.comnih.gov Directly observing this transient species is challenging. However, substrate analogues such as 2-deoxy-2-fluoro-glycosides have proven to be invaluable tools for trapping and characterizing these intermediates. nih.govacs.orgacs.org The fluorine atom at the C2 position destabilizes the transition states of both the glycosylation and deglycosylation steps, slowing down the reaction and allowing the intermediate to accumulate. nih.gov

In a study of the maltosyltransferase GlgE from Streptomyces coelicolor, a 2-deoxy-2-fluoro-α-maltosyl fluoride (B91410) analogue was used to trap a covalent maltosyl-enzyme intermediate. nih.govacs.orgresearchgate.net This was achieved in a mutant where the general acid/base residue (Glu423) was replaced with alanine, further slowing the breakdown of the intermediate. nih.govacs.org The resulting β-2-deoxy-2-fluoromaltosyl-enzyme intermediate was then characterized by mass spectrometry and X-ray crystallography, providing direct evidence for the double-displacement mechanism and identifying the catalytic nucleophile as Asp394. nih.govacs.orgresearchgate.net

| Enzyme | Analogue of this compound | Key Finding | Reference(s) |

| Streptomyces coelicolor GlgE (E423A mutant) | 2-deoxy-2-fluoro-α-maltosyl fluoride | Trapped and structurally characterized a β-2-deoxy-2-fluoromaltosyl-enzyme intermediate, identifying Asp394 as the catalytic nucleophile. | acs.org, nih.gov, researchgate.net |

| α-amylase and glycogen-debranching enzyme | 2-deoxy-2-fluoromaltosyl α-fluoride | Acted as a slow substrate rather than an inhibitor, indicating the deglycosylation step was not sufficiently slowed to trap an intermediate. | scispace.com |

This table provides examples of how this compound analogues have been used to study glycosyl-enzyme intermediates.

Structural and Conformational Analysis of 2 Deoxymaltose

Anomeric Configuration Studies

The anomeric configuration of 2-deoxymaltose, referring to the stereochemistry at the C-1 carbon of the reducing 2-deoxy-D-glucose unit, has been a subject of detailed investigation. The configuration can be either α or β, and its determination is crucial for understanding the mechanisms of enzymes that synthesize or interact with it.

Early research focused on the product of maltal (B1199275) hydration as catalyzed by β-amylases from soybean and sweet potato. nih.gov These studies demonstrated that the enzymatic hydration of maltal (α-D-glucopyranosyl-2-deoxy-D-arabino-hex-1-enitol) proceeds via a cis-addition of water to the double bond, exclusively forming the β-anomer of this compound. nih.gov This stereospecific outcome is significant because the enzyme protonates maltal from a direction opposite to that used for its natural substrate, starch, yet produces products with the same anomeric configuration, highlighting the role of the protein's structure in dictating reaction stereochemistry. nih.gov

Conversely, this compound synthesized enzymatically via the transglucosylation action of α-glucosidase was isolated in a crystalline form (hemihydrate). tandfonline.com Gas-liquid chromatography (GLC) was employed to determine the anomeric form of this crystalline product. tandfonline.com The analysis of the trimethylsilylated (TMS) derivative of the crystalline this compound revealed that it was predominantly the α-anomer. tandfonline.com

| Anomer | Estimated Percentage |

|---|---|

| α-anomer | 83% |

| β-anomer | 17% |

These findings underscore that the anomeric configuration of this compound is dependent on its synthetic origin, with β-amylase-catalyzed hydration of maltal yielding the β-anomer and certain enzymatic syntheses and subsequent crystallization favoring the α-anomer. nih.govtandfonline.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural elucidation of this compound in both solid and solution states. These techniques provide information on atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete structure and conformation of carbohydrates in solution. wikipedia.org Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, it is possible to establish the primary structure, including the sequence of residues, substitution positions, and the stereochemistry of all carbons. wikipedia.orgcore.ac.uk

For this compound, ¹H NMR spectra allow for the identification of all non-exchangeable protons. nih.gov The anomeric protons (H-1 and H-1') typically resonate in a distinct region of the spectrum (around 4.5-5.5 ppm), and their coupling constants (³JH,H) provide information about the dihedral angle between adjacent protons, which helps in assigning the anomeric configuration (α or β). wikipedia.org The absence of a hydroxyl group at the C-2 position results in a characteristic signal pattern for the H-2 protons, which appear as a multiplet further upfield compared to the H-2 proton in maltose (B56501).

¹³C NMR spectroscopy provides information on each carbon atom in the molecule. nih.gov The chemical shift of the anomeric carbon (C-1) is particularly diagnostic of the anomeric configuration. The signals for the carbon atoms of the 2-deoxy-D-glucose residue are significantly different from those of a standard glucose unit, most notably the C-2 signal, which is shifted upfield due to the absence of the electronegative hydroxyl group. nih.gov While specific high-resolution spectra for this compound are not detailed in the available literature, the typical chemical shift ranges for carbohydrates are well-established.

| Nucleus | Position | Typical Chemical Shift (δ) in D₂O |

|---|---|---|

| ¹H | Anomeric (H-1) | 4.5 - 5.5 |

| Ring Protons (non-anomeric) | 3.0 - 4.5 | |

| ¹³C | Anomeric (C-1) | 90 - 110 |

| Ring Carbons (non-anomeric) | 60 - 85 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.commdpi.com An analysis of the vibrational spectrum of this compound can confirm the presence of specific functional groups and provide information about intermolecular interactions, such as hydrogen bonding. americanpharmaceuticalreview.com

Raman spectroscopy is based on the inelastic scattering of monochromatic light and detects vibrational modes that involve a change in the polarizability of the molecule. edinst.comspectroscopyonline.com It is particularly sensitive to non-polar bonds and skeletal vibrations. mdpi.com Therefore, the C-C and C-O stretching vibrations of the pyranose rings and the glycosidic linkage in this compound would be prominent in its Raman spectrum. researchgate.net The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis, as some modes may be active in one technique but inactive or weak in the other. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C) for Structural Confirmation and Solution Conformations

Crystallographic Investigations of Enzyme-2-Deoxymaltose Complexes

X-ray crystallography is a definitive method for determining the three-dimensional atomic structure of molecules in their crystalline state. berstructuralbioportal.org While a crystal structure of isolated this compound is not prominently reported, several studies have successfully determined the crystal structures of enzymes in complex with this disaccharide. These investigations provide atomic-level details of the binding interactions and are invaluable for understanding enzyme mechanism and specificity.

A key example is the crystallographic study of soybean β-amylase reacted with maltal. nih.gov Soaking crystals of the enzyme with maltal led to the enzymatic formation and subsequent binding of this compound in the active site. The structure, determined at high resolution, revealed two bound molecules of this compound arranged in tandem within the active site cleft. nih.govresearchgate.net The non-reducing ends of the disaccharide ligands were oriented toward the base of the active site pocket. nih.gov The catalytic center was identified as being located between the two bound disaccharides, characterized by the presence of two conserved glutamic acid residues (Glu186 and Glu380) positioned on opposite sides of the substrate-binding cleft. nih.govresearchgate.net This structural data provided direct evidence for the location of substrate binding and the identity of the catalytic residues.

In other systems, substrate analogues are used to trap enzyme-intermediate complexes. For instance, a 2-deoxy-2-fluoro-α-maltosyl fluoride (B91410) was used to trap a covalent glycosyl-enzyme intermediate in the active site of Streptomyces coelicolor GlgE, a maltosyl transferase. nih.govacs.org X-ray crystallography of this complex provided crucial insights into the catalytic mechanism of this α-retaining enzyme. nih.govacs.org

Computational Chemistry and Molecular Dynamics Simulations

Computational methods complement experimental techniques by providing a dynamic and energetic perspective on the structure and interactions of this compound.

The flexibility of disaccharides is primarily defined by the rotation around the glycosidic bonds, described by the torsion angles φ (phi) and ψ (psi). Conformational energy analysis aims to map the potential energy surface of the molecule as a function of these angles, identifying low-energy, stable conformations. researchgate.net

Computational docking studies have been used to investigate the binding of this compound to the active site of soybean β-amylase. orcid.orgnih.gov Using the simulated annealing algorithm AutoDock, researchers were able to dock this compound into the enzyme's active site. nih.gov These simulations successfully reproduced the experimentally known crystallographic positions of the ligand with high accuracy (root-mean-square deviation of 0.4 to 0.8 Å). nih.gov Such studies allow for the calculation of intermolecular interaction energies and the exploration of the conformational space available to the ligand within the confines of the enzyme's binding pocket. nih.gov The results from these simulations can reveal the importance of specific protein-carbohydrate interactions and the role of conformational changes, such as the movement of flexible loops near the active site, in substrate binding and catalysis. researchgate.netnih.gov

Simulation of Ligand-Enzyme Interactions and Dynamics

Molecular dynamics (MD) simulations and molecular docking studies are powerful computational tools used to investigate the interactions between a ligand, such as this compound, and its enzyme counterpart at an atomic level. researchgate.netorcid.org These simulations provide insights into the dynamic nature of the binding process, the stability of the ligand-enzyme complex, and the specific molecular interactions that govern substrate recognition and catalysis.

Detailed Research Findings

Research employing automated docking algorithms, such as AutoDock, has provided foundational insights into the binding of this compound within the active site of soybean β-amylase. nih.gov These studies have successfully reproduced crystallographically observed atom positions with a high degree of accuracy, typically within a root-mean-square deviation (RMSD) of 0.4 to 0.8 Å. nih.gov

A key structural feature of β-amylase is a mobile flap, a loop of amino acid residues (residues 96 to 103), which plays a critical role in substrate binding and catalysis. nih.gov Docking studies have shown that for a ligand to bind effectively near the catalytically important subsites, this flap must be in a closed conformation. nih.gov This closure is essential for productive binding. nih.gov The interaction of this compound within the active site involves a complex network of hydrogen bonds and van der Waals contacts. researchgate.net In crystallographic studies of soybean β-amylase, two molecules of this compound were observed to bind in tandem within a deep active site pocket. researchgate.net

Molecular dynamics simulations build upon these docking studies by introducing the element of time, allowing for the observation of the conformational changes and flexibility of both the ligand and the enzyme. mdpi.com Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and hydrogen bond analysis to quantify the persistence of specific interactions over the simulation period.

The stability of the this compound-β-amylase complex is a critical factor. A stable complex is indicated by low and converging RMSD values for both the protein backbone and the ligand over the course of the simulation. Fluctuations in RMSD can indicate conformational adjustments or instability in binding. The RMSF values highlight the flexibility of individual amino acid residues. In the case of β-amylase, residues in the mobile flap are expected to show higher RMSF values, consistent with their dynamic role in binding.

Hydrogen bonds are fundamental to the specific recognition and binding of this compound in the active site. The catalytic center of β-amylase is characterized by two conserved glutamic acid residues, Glu186 and Glu380 (in soybean β-amylase), which act as a general acid and base. nih.govglycoforum.gr.jp MD simulations can provide detailed information on the hydrogen bond occupancy between the hydroxyl groups of this compound and these and other key residues in the active site.

Data Tables

The following tables present representative data that would be generated from a molecular dynamics simulation of the this compound-β-amylase complex.

Table 1: Root Mean Square Deviation (RMSD) of the this compound-β-Amylase Complex

This table illustrates the stability of the protein backbone and the ligand over a simulated time period. Low and stable RMSD values suggest a stable complex.

| Simulation Time (ns) | β-Amylase Backbone RMSD (Å) | This compound RMSD (Å) |

|---|---|---|

| 0 | 0.00 | 0.00 |

| 10 | 1.25 | 0.52 |

| 20 | 1.40 | 0.61 |

| 30 | 1.35 | 0.58 |

| 40 | 1.42 | 0.65 |

| 50 | 1.38 | 0.63 |

Table 2: Root Mean Square Fluctuation (RMSF) of Key β-Amylase Active Site Residues

This table highlights the flexibility of amino acid residues in the active site. Higher values for the mobile flap residues are indicative of their dynamic nature.

| Residue | RMSF (Å) | Region/Function |

|---|---|---|

| Glu186 | 0.85 | Catalytic Residue |

| Glu380 | 0.90 | Catalytic Residue |

| Asp101 | 2.10 | Mobile Flap |

| Trp102 | 2.35 | Mobile Flap |

| Tyr195 | 1.15 | Substrate Binding |

Table 3: Hydrogen Bond Occupancy between this compound and β-Amylase Residues

This table quantifies the percentage of simulation time that a hydrogen bond exists between the ligand and specific enzyme residues, indicating the strength and importance of these interactions.

| This compound Atom | β-Amylase Residue | Occupancy (%) |

|---|---|---|

| O3' | Glu186 (OE2) | 85.2 |

| O2 | Glu380 (OE1) | 75.6 |

| O6' | Asp101 (OD1) | 60.1 |

| O4 | Tyr195 (OH) | 55.8 |

| O6 | Trp343 (NE1) | 48.3 |

Table 4: Binding Free Energy Contributions for the this compound-β-Amylase Complex

This table breaks down the calculated binding free energy into its component parts, providing insight into the driving forces of the binding interaction. A negative ΔG indicates a favorable binding.

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy | -25.8 |

| Electrostatic Energy | -18.5 |

| Polar Solvation Energy | 30.2 |

| Non-Polar Solvation Energy | -4.1 |

| Total Binding Free Energy (ΔG) | -18.2 |

Biochemical and Biological Research Applications Non Clinical Contexts

Probing Glycosyltransferase and Glycosidase Mechanisms in Model Systems

2-Deoxymaltose serves as a valuable tool for elucidating the catalytic mechanisms of glycosyltransferases and glycosidases, enzymes crucial for the synthesis and breakdown of carbohydrates. Its structure, which lacks the hydroxyl group at the C-2 position of the reducing glucose unit, allows researchers to probe the specific requirements and catalytic strategies of these enzymes.

Glycosyltransferases catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule. uzh.ch These enzymes are broadly classified as either "inverting" or "retaining," based on the stereochemical outcome at the anomeric center of the transferred sugar. uzh.ch Retaining glycosyltransferases are proposed to operate via a double-displacement mechanism, which involves the formation of a covalent glycosyl-enzyme intermediate. researchgate.netresearchgate.net The study of how these enzymes interact with substrate analogs like this compound can provide insights into the necessity of the 2-hydroxyl group for binding and catalysis. For instance, glycosyltransferase family 1 (GT1) enzymes often utilize a His-Asp catalytic dyad to act as a general base, activating the acceptor hydroxyl group. cazypedia.org The absence of this group in a deoxysugar acceptor can help to understand the enzyme's binding plasticity and catalytic flexibility.

Glycosidases, which hydrolyze glycosidic bonds, also have retaining and inverting mechanisms. researchgate.net A key reaction used to study these mechanisms is the hydration of maltal (B1199275) by β-amylase to produce this compound. nih.govacs.orgacs.org This reaction has been instrumental in demonstrating the catalytic flexibility of glycosidases. nih.gov Studies have shown that sweet potato β-amylase can catalyze the hydration of the enolic bond of maltal, with a Vmax of 0.082 µmol/min/mg and a Km of 94.5 mM at pH 5.0. nih.gov A significant solvent deuterium (B1214612) isotope effect (VH/VD = 8) was observed, suggesting that protonation is a rate-limiting step. nih.gov The product was identified as α-D-glucopyranosyl-(1→4)-2-deoxy-D-[2(a)-2H]glucose when the reaction was carried out in D2O, indicating that the enzyme catalyzes deuteration from a direction opposite to that assumed for the protonation of the glycosidic oxygen in its natural substrates. nih.gov This finding supports the concept that the catalytic groups of glycosylases can be functionally flexible. nih.govtandfonline.com

The interaction of this compound with enzymes can also be explored through computational methods like automated docking. jmu.eduoup.comresearchgate.net Such studies help to visualize the binding orientation within the active site and predict the energetic favorability of the interaction, further clarifying the role of specific functional groups in substrate recognition. oup.comresearchgate.net

Studies in Carbohydrate Metabolism Pathways

Incorporation into Glycogen (B147801) and Subsequent Enzymatic Hydrolysis (in vitro/cellular models)

Research has demonstrated that 2-deoxy-D-glucose (2-DG), a precursor that can be metabolically converted to derivatives like UDP-2-deoxy-D-glucose, can be incorporated into glycogen in various model systems, including yeast cells and mammalian tissues. researchgate.netmolbiolcell.orgnih.govnih.gov This "deoxyglycogen" then becomes a substrate for studying the action of glycogenolytic enzymes.

In vitro studies using yeast glycogen synthetase have shown that UDP-2-deoxy-D-glucose (UDPdGlc) can act as a donor for the incorporation of 2-deoxyglucose (dGlc) units into glycogen. researchgate.net The kinetics of this incorporation have been compared to that of normal glucose from UDP-glucose (UDPG). The maximal velocity (Vmax) for the incorporation of dGlc was found to be 26% of that for glucose. Furthermore, UDPdGlc acts as a competitive inhibitor of glycogen synthesis from UDPG, with an apparent inhibition constant (Ki) of 1.1 mM. researchgate.net This suggests that while the enzyme can utilize the deoxygenated sugar donor, the process is less efficient than with the natural substrate.

The resulting "deoxyglycogen" is a substrate for enzymes like β-amylase, which hydrolyzes α-1,4-glycosidic bonds from the non-reducing end of the polysaccharide chain. researchgate.net The process of enzymatic hydrolysis involves the cleavage of bonds in molecules with the addition of water, facilitated by enzymes. wikipedia.org This process is crucial in the digestion of carbohydrates and can be studied under controlled laboratory conditions. frontiersin.orgmdpi.comnih.govdiva-portal.org

Analysis of Glycogen Deoxysugar Incorporation Products

The enzymatic hydrolysis of glycogen containing incorporated 2-deoxyglucose units yields specific products that provide evidence for the structure of the modified polymer. Analysis of the β-amylolysis products of "deoxyglycogen" has been a key method for confirming the incorporation and understanding the resulting structure. researchgate.net

When glycogen synthesized in the presence of UDPdGlc is treated with β-amylase, the resulting hydrolysate contains not only maltose (B56501) (from the hydrolysis of two adjacent glucose units) but also two deoxysugar-containing disaccharides:

Monodeoxymaltose (this compound): α-D-glucopyranosyl-(1→4)-2-deoxy-D-glucopyranose

Dideoxymaltose: 2-deoxy-D-glucopyranosyl-(1→4)-2-deoxy-D-glucopyranose researchgate.net

The identification of these products confirms that 2-deoxyglucose residues are incorporated into the glycogen chain via the same α-1,4 linkages as glucose. researchgate.net The formation of dideoxymaltose is particularly significant as it demonstrates that more than one 2-deoxyglucose residue can be transferred successively to the same glycogen chain. researchgate.net

Quantitative analysis of the hydrolysis products over time reveals the dynamics of deoxysugar incorporation. The amounts of this compound and 2,2'-dideoxymaltose liberated after complete β-amylolysis increase with the duration of the initial incubation with glycogen synthetase and UDPdGlc, as shown in the table below.

| Time (min) | This compound (μmoles per 100 mg of "deoxyglycogen") | 2,2'-Dideoxymaltose (μmoles per 100 mg of "deoxyglycogen") |

|---|

Data adapted from a study on the formation of deoxymaltoses through β-amylolysis of "deoxyglycogen". researchgate.net

Development as Research Reagents and Probes for Glycoscience

This compound and its precursors are valuable research reagents and probes in glycoscience, the study of the structure, function, and biology of carbohydrates. Their utility stems from the specific structural modification—the absence of the C-2 hydroxyl group—which allows for the investigation of biological processes where this group plays a critical role.

One of the primary applications is as a mechanistic probe for glycosidases and glycosyltransferases, as detailed in section 5.1. By comparing the enzymatic processing of this compound with its natural counterpart, maltose, researchers can infer the role of the 2-hydroxyl group in substrate binding, orientation, and catalysis. nih.govacs.org For example, the synthesis of this compound via the β-amylase-catalyzed hydration of maltal provides a model system for studying unusual enzymatic reactions and the catalytic flexibility of these enzymes. nih.gov

Furthermore, deoxysugars, in general, are used to create mechanism-based inhibitors. acs.org While this compound itself is a substrate, related compounds with modifications like fluorine at the C-2 position (e.g., 2-deoxy-2-fluoromaltose) can act as potent and specific inhibitors of glycosidases. acs.org The study of this compound can inform the design of such inhibitors.

In the context of carbohydrate metabolism, radiolabeled 2-deoxyglucose is widely used to trace glucose uptake and accumulation in cells and tissues. nih.gov The subsequent finding that it can be incorporated into glycogen and later released as part of this compound highlights its role as a probe for the pathways of glycogen synthesis and degradation. researchgate.netnih.gov This provides a method for assessing the rate of direct glycogen synthesis. nih.gov The analysis of the products of "deoxyglycogen" hydrolysis, such as this compound, serves as a direct analytical standard to confirm these metabolic pathways. researchgate.net

Advanced Analytical and Characterization Techniques for 2 Deoxymaltose Research

Chromatographic Methods

Chromatography is a cornerstone for the analysis of 2-deoxymaltose, enabling the separation of this compound from complex mixtures and the resolution of its anomeric forms.

Gas-Liquid Chromatography (GLC) for Anomeric Forms

Gas-Liquid Chromatography (GLC) is a powerful technique for the quantitative determination of the anomeric forms of carbohydrates, including this compound. researchgate.net This method is particularly valuable for elucidating the stereochemical outcomes of enzymatic reactions. nih.gov

In a typical GLC analysis, carbohydrate samples are first derivatized to increase their volatility. A common method is trimethylsilylation, which converts the hydroxyl groups of the sugar into trimethylsilyl (B98337) (TMS) ethers. tandfonline.com The resulting TMS-derivatives are then separated on a specialized column, such as one packed with Silicone SE-30 on Chromosorb WAW-DMCS. tandfonline.com

Research Findings:

Studies have successfully employed GLC to determine the anomeric configuration of crystalline this compound. tandfonline.com By comparing the retention times of the TMS-derivatized sample with those of known standards, researchers have been able to quantify the proportions of the α- and β-anomers. For instance, one study estimated that a crystalline sample of this compound consisted of 83% α-anomer and 17% β-anomer based on the peak heights in the gas-liquid chromatogram. tandfonline.com

Another application of GLC is in monitoring the hydration of maltal (B1199275) catalyzed by β-amylase. nih.govtandfonline.com The reaction product, this compound, can be analyzed by GLC to determine the anomeric form produced. nih.gov It was found that both sweet potato and soybean β-amylases convert maltal to the β-anomer of this compound. nih.gov However, due to the rapid mutarotation of this compound, where the initial β-anomer equilibrates to a mixture of α and β forms, quantifying the initial rate of hydration can be challenging. tandfonline.com In some cases, the peak of α-2-deoxymaltose can be obscured by the large peak of the maltal substrate, making it difficult to measure both anomers accurately. tandfonline.com

Below is a table summarizing typical GLC conditions and findings for this compound analysis:

| Parameter | Details | Reference |

| Derivatization | Trimethylsilylation (TMS) | tandfonline.com |

| Column | 3% Silicone SE-30 on Chromosorb WAW-DMCS (60-80 mesh) | tandfonline.com |

| Carrier Gas | Nitrogen | tandfonline.com |

| Detector | Hydrogen flame-ionization detector | tandfonline.com |

| Application | Determination of anomeric configuration of crystalline this compound | tandfonline.com |

| Key Finding | Crystalline this compound was found to be a mixture of α (83%) and β (17%) anomers. | tandfonline.com |

| Application | Analysis of maltal hydration by β-amylase | nih.govtandfonline.com |

| Key Finding | β-amylase produces β-2-deoxymaltose from maltal. | nih.gov |

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for Oligosaccharide Analysis

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the analysis of carbohydrates, including oligosaccharides like this compound. This technique is particularly well-suited for separating complex mixtures of carbohydrates without the need for derivatization. chromatographyonline.com

HPAEC-PAD utilizes a strong anion-exchange column and a high pH mobile phase to ionize the hydroxyl groups of the carbohydrates, allowing for their separation based on charge. The pulsed amperometric detector provides sensitive and direct detection of the eluted carbohydrates.

Research Findings:

While specific studies focusing solely on the HPAEC-PAD analysis of this compound are not extensively detailed in the provided results, the general applicability of this technique for analyzing complex oligosaccharide mixtures is well-established. chromatographyonline.comresearchgate.net For example, HPAEC-PAD has been used to analyze the products of dextransucrase reactions, which can include a variety of oligosaccharides. researchgate.net The method allows for the separation and quantification of different oligosaccharide species, providing insights into enzyme specificity and reaction kinetics. Given that this compound is a disaccharide, HPAEC-PAD would be an appropriate method for its analysis in mixtures containing other sugars, such as in studies of enzymatic synthesis or hydrolysis. The technique can effectively separate isomers and anomers, which is crucial for detailed carbohydrate analysis. chromatographyonline.com

The table below outlines the general principles of HPAEC-PAD applicable to this compound analysis:

| Component | Description | Reference |

| Technique | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) | chromatographyonline.com |

| Principle | Separation of underivatized carbohydrates based on anion exchange at high pH. | chromatographyonline.com |

| Detection | Pulsed Amperometric Detection for sensitive and direct quantification. | chromatographyonline.com |

| Applicability | Analysis of complex oligosaccharide mixtures, including isomers and anomers. | chromatographyonline.comresearchgate.net |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Complex Carbohydrate Mixtures

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful chromatographic technique for the separation of polar compounds, making it ideal for the analysis of complex carbohydrate mixtures that may contain this compound. doi.orgnih.govresearchgate.net HILIC typically employs a polar stationary phase and a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous solvent. researchgate.net

This technique is particularly useful when coupled with mass spectrometry (MS), as the volatile mobile phases used in HILIC are compatible with electrospray ionization (ESI). doi.org

Research Findings:

HILIC has been successfully applied to the separation of various carbohydrates, including monosaccharides, disaccharides, and oligosaccharides. nih.govwiley.comrsc.orglcms.cz The separation mechanism in HILIC allows for the resolution of closely related carbohydrate structures, including isomers. nih.gov For instance, different stationary phases, such as sulfoalkylbetaine zwitterionic, polyhydroxyethyl aspartamide, and ethylene (B1197577) bridged hybrid (BEH) with trifunctionally bonded amide, have been compared for the analysis of complex galactooligosaccharide mixtures. researchgate.net

While direct HILIC analysis of this compound is not explicitly detailed in the search results, the principles of HILIC are highly applicable. For example, a HILIC-MS method has been developed for the analysis of sugars in honey, demonstrating excellent separation of mono-, di-, and trisaccharides. lcms.cz Furthermore, HILIC has been used for the analysis of deoxysugars in other contexts. doi.org The ability of HILIC to separate anomers of reducing monosaccharides has also been noted, although this can sometimes lead to peak shape deformation if not controlled. wiley.com

The following table summarizes the key aspects of HILIC for carbohydrate analysis:

| Feature | Description | Reference |

| Technique | Hydrophilic Interaction Liquid Chromatography (HILIC) | doi.orgresearchgate.net |

| Principle | Partitioning of polar analytes between a polar stationary phase and a semi-aqueous mobile phase. | researchgate.net |

| Stationary Phases | Amide, aminopropyl, and zwitterionic phases are commonly used. | doi.orgresearchgate.net |

| Coupling | Often coupled with Mass Spectrometry (HILIC-MS) for enhanced detection and identification. | doi.org |

| Applications | Separation of complex carbohydrate mixtures, including isomers and anomers. | nih.govwiley.com |

Spectrometric Techniques

Spectrometric techniques, particularly mass spectrometry, are indispensable for the structural elucidation and characterization of this compound and its related intermediates and products.

Mass Spectrometry (MS) and MALDI-TOF for Intermediate and Product Characterization

Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight and structure of carbohydrates. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly useful for the analysis of larger oligosaccharides and for characterizing enzyme-substrate intermediates. nih.govacs.orgnih.gov

Research Findings:

MS has been instrumental in characterizing intermediates in enzymatic reactions involving this compound analogues. For example, in studies of the enzyme GlgE, a maltosyl-enzyme intermediate was trapped using a 2-deoxy-2-fluoro-α-maltosyl fluoride (B91410) substrate analogue and characterized by MS. nih.govacs.orgresearchgate.net This provided crucial evidence for the double-displacement mechanism of the enzyme. nih.govacs.org The covalent modification of specific amino acid residues in the enzyme was confirmed using mass spectrometry. nih.govacs.orgresearchgate.net

MALDI-TOF MS has been used to analyze peptide mixtures from the in-gel tryptic digestion of enzymes that act on maltose-related substrates, helping to identify the protein and map its active site. nih.gov Furthermore, mass spectral analysis of pertrimethylsilyl derivatives of substituted disaccharides related to maltose (B56501) has been used to confirm their structure and identify fragmentation patterns characteristic of the glycosidic linkage. cdnsciencepub.com For instance, the fragmentation pattern of 6'-substituted maltose derivatives was consistent with a 1-4 linkage. cdnsciencepub.com

The table below highlights the applications of MS and MALDI-TOF in the study of this compound and related compounds:

| Technique | Application | Key Finding | Reference |

| Mass Spectrometry (MS) | Characterization of a maltosyl-enzyme intermediate using a 2-deoxy-2-fluoro-α-maltosyl fluoride analogue. | Confirmed the covalent modification of an aspartate residue, supporting a double-displacement mechanism. | nih.govacs.orgresearchgate.net |

| MALDI-TOF MS | Analysis of tryptic digests of enzymes. | Identification of peptides and confirmation of protein sequences. | nih.gov |

| Mass Spectrometry (of derivatives) | Structural analysis of pertrimethylsilyl derivatives of substituted maltoses. | Fragmentation patterns confirmed the 1-4 glycosidic linkage. | cdnsciencepub.com |

HPLC-MS/MS Method Development for Deoxysugars in Biological Matrices (general principles applicable)

The development of robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methods is crucial for the sensitive and specific quantification of deoxysugars like this compound in complex biological matrices. nih.govmdpi.com While a specific method for this compound is not detailed, the general principles are widely applicable.

An HPLC-MS/MS method involves the separation of the analyte by HPLC followed by detection using a tandem mass spectrometer. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. nih.gov

General Principles for Method Development:

Chromatographic Separation: A suitable HPLC column and mobile phase must be chosen to achieve good separation of the deoxysugar from other matrix components. For polar compounds like sugars, HILIC or reversed-phase chromatography with specific columns can be employed. nih.gov For instance, a Luna NH2 analytical column has been used for the separation of 2-deoxyglucose. nih.gov

Mass Spectrometric Detection: The ionization of the deoxysugar is optimized, often using electrospray ionization (ESI) in either positive or negative mode. For 2-deoxyglucose, negative mode ESI has been found to be effective. nih.gov

Fragmentation Analysis: The fragmentation pattern of the deoxysugar is studied to identify characteristic product ions for MRM transitions. nih.govresearcher.life This is essential for achieving the high selectivity of the MS/MS method.

Validation: The developed method must be validated for linearity, accuracy, precision, and sensitivity (limits of detection and quantification). mdpi.comresearchgate.netchemrxiv.org

The following table summarizes the key steps and considerations in developing an HPLC-MS/MS method for deoxysugars:

| Step | Consideration | Example Application (for other deoxysugars) | Reference |

| Chromatography | Choice of column (e.g., HILIC, amino) and mobile phase for optimal separation. | Luna 3 µm NH2 column for 2-deoxyglucose. | nih.gov |

| Ionization | Optimization of ESI conditions (positive or negative mode). | Negative mode ESI for 2-deoxyglucose. | nih.gov |

| MS/MS Transition | Selection of specific precursor and product ions (MRM). | m/z 163 → 85 for 2-deoxyglucose. | nih.gov |

| Validation | Assessment of linearity, accuracy, precision, LOD, and LOQ. | A method for 4-deoxy-L-erythro-5-hexoseulose uronic acid was validated with a good linear relationship and low detection limits. | researchgate.net |

Advanced NMR Spectroscopy for Detailed Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and mechanistic investigation of carbohydrates like this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, advanced 2D NMR techniques are essential for the complete and unambiguous assignment of all atoms and for probing dynamic molecular processes. These methods resolve spectral overlap and reveal through-bond and through-space correlations, which are critical for defining the molecule's constitution, configuration, and conformation.

Detailed research into this compound leverages a suite of advanced NMR experiments to build a complete molecular picture. These experiments provide data on the chemical environment of each nucleus (chemical shift), the connectivity between atoms through chemical bonds (J-coupling), and the proximity of atoms in space (Nuclear Overhauser Effect). core.ac.uklibretexts.org

Structural Elucidation through 2D NMR

The definitive structure of this compound, α-D-glucopyranosyl-(1→4)-2-deoxy-D-glucose, is confirmed through a combination of homonuclear and heteronuclear 2D NMR experiments. emerypharma.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment is fundamental for establishing proton-proton connectivities within each of the two sugar rings. sdsu.edu It reveals which protons are J-coupled (typically through two or three bonds), allowing for a step-by-step "walk" around each ring to assign the protons from H-1 to H-6 in both the non-reducing glucopyranosyl unit and the reducing 2-deoxy-D-glucose unit.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with its directly attached carbon atom. emerypharma.comsdsu.edu Once the proton resonances are assigned using COSY, HSQC allows for the direct and unambiguous assignment of the corresponding ¹³C signals. This is particularly useful for distinguishing between carbon signals that may have similar chemical shifts in a 1D ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals long-range correlations between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). core.ac.uksdsu.edu For this compound, HMBC is crucial for confirming the α-(1→4) glycosidic linkage. A key correlation is observed between the anomeric proton (H-1') of the non-reducing glucopyranosyl unit and the C-4 carbon of the 2-deoxy-D-glucose unit, providing definitive evidence of the linkage site.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu In the context of this compound, NOESY is used to confirm the stereochemistry of the glycosidic bond. An observed through-space correlation between H-1' of the glucopyranosyl unit and H-4 of the 2-deoxy-D-glucose unit confirms the α-configuration and provides insights into the molecule's preferred conformation around the glycosidic linkage.

The following table summarizes the application of these techniques in the structural analysis of this compound.

| NMR Experiment | Type of Correlation | Information Gained for this compound Research |

| COSY | ¹H—¹H through 2-3 bonds | Establishes proton connectivity within each monosaccharide ring (H1-H2, H2-H3, etc.). |

| HSQC | ¹H—¹³C through 1 bond | Assigns each carbon atom by correlating it to its directly attached, pre-assigned proton. |

| HMBC | ¹H—¹³C through 2-3 bonds | Confirms the α-(1→4) glycosidic linkage via correlation between H-1' and C-4. |

| NOESY | ¹H—¹H through space (<5 Å) | Confirms the α-stereochemistry of the glycosidic linkage and provides conformational data. |

Mechanistic Insights from NMR Studies

Advanced NMR techniques are also pivotal in understanding the enzymatic mechanisms that form this compound. A notable study demonstrated the catalytic flexibility of sweet potato β-amylase, which was found to catalyze the hydration of maltal to form this compound. nih.gov

In this research, the reaction was conducted in a deuterium (B1214612) oxide (D₂O) buffer. The resulting product was isolated and analyzed by ¹H NMR spectroscopy. The spectrum identified the product as α-D-glucopyranosyl-(1→4)-2-deoxy-D-[2(a)-²H]glucose. nih.gov This finding was significant as it showed that the enzyme catalyzed the stereospecific addition of a deuteron (B1233211) from the solvent to the C-2 position of the glucal substrate. This specific deuteration provides critical insight into the spatial arrangement of the substrate within the enzyme's active site and the mechanism of the hydration reaction, suggesting it proceeds through a transient carbonium ion-enzyme intermediate. nih.govtandfonline.com The ability to use NMR to track the fate of isotopes like deuterium is a powerful tool for elucidating complex reaction pathways. nih.gov

The following table presents representative ¹H and ¹³C NMR chemical shift data for this compound, illustrating the type of information obtained from these spectroscopic analyses.

Interactive Table: Representative NMR Data for this compound

Note: Chemical shifts (δ) are reported in ppm and are referenced to a standard. Values are illustrative and can vary slightly based on solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Glucopyranosyl Unit (Non-reducing) | ||

| 1' | ~5.40 (d) | ~100.5 |

| 2' | ~3.60 (dd) | ~72.8 |

| 3' | ~3.85 (t) | ~74.1 |

| 4' | ~3.55 (t) | ~70.9 |

| 5' | ~3.80 (m) | ~72.5 |

| 6' | ~3.78 (m) | ~61.7 |

| 2-Deoxy-D-glucose Unit (Reducing) | ||

| 1 (α-anomer) | ~5.22 (dd) | ~92.6 |

| 1 (β-anomer) | ~4.65 (dd) | ~95.1 |

| 2ax (α-anomer) | ~1.65 (ddd) | ~35.2 |

| 2eq (α-anomer) | ~2.30 (dt) | ~35.2 |

| 3 | ~3.95 (m) | ~68.0 |

| 4 | ~3.75 (t) | ~78.5 |

| 5 | ~3.70 (m) | ~72.0 |

| 6 | ~3.75 (m) | ~62.5 |

Q & A

Q. How can single-molecule imaging techniques advance understanding of this compound-β-amylase interactions?

- Methodology : Utilize cryo-electron microscopy (cryo-EM) to capture transient binding states or fluorescence resonance energy transfer (FRET) to monitor conformational changes in β-amylase during substrate binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。